N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

Reference Standard Impurity Profiling Pharmaceutical Analysis

Analytical labs quantifying PHA-543613 impurities risk method bias using generic oximes with divergent retention and ionization. This certified hydrochloride oxime-bearing the authentic pyrrolidine ring-is the documented impurity marker for the α7 nAChR series. • ≥95% purity, defined HCl stoichiometry for accurate calibration per ICH Q2(R1) • Identity confirmed via ¹H-NMR and MS; COA included for GLP/GMP audit trails • Out-of-the-box use-no in-house characterization required

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
CAS No. 137858-61-8
Cat. No. B1528959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
CAS137858-61-8
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESC1CCC(=NO)C(C1)N2CCCC2.Cl
InChIInChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H
InChIKeyBOUVNEUTAFESQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine Hydrochloride: Certified Reference Standard for α7 nAChR Impurity Control


N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride (CAS 137858-61-8; molecular formula C₁₀H₁₉ClN₂O; MW 218.72) is a pyrrolidine-substituted cyclohexanone oxime supplied as the hydrochloride salt . While structurally related to the pharmacologically active α7 nAChR agonist PHA-543613 (CAS 478149-53-0), this compound is primarily positioned and supplied as a pharmaceutical impurity reference standard and synthetic intermediate [1]. Its documented utility lies in analytical quality control, method validation, and research-grade synthesis, rather than as a direct pharmacological tool .

Certified impurity reference standard with ¹H-NMR/MS-confirmed identity for PHA-543613 series
Hydrochloride salt ensures defined stoichiometry and aqueous solubility for analytical workflow
Supports PHA-543613 synthetic route impurity control and intermediate use in α7 nAChR research

Why Generic Reagents Cannot Substitute for This Hydrochloride Salt in Impurity Control


Procurement of a generic cyclohexanone oxime or the non-salt analog (free base, CAS not assigned; C₁₀H₁₈N₂O, MW 182.26) in lieu of the hydrochloride salt (CAS 137858-61-8) introduces unacceptable risk in analytical method development and impurity qualification . The free base differs in molecular weight (+36.46 Da for HCl), aqueous solubility, and chromatographic retention behavior, directly impacting HPLC method specificity and MS ionization efficiency . For laboratories validating PHA-543613 (CAS 478149-53-0) as an α7 nAChR reference agonist with a Ki of 8.8 nM, use of a non-certified, structurally unverified oxime standard can compromise audit trails and regulatory acceptability of purity profiles, as the hydrochloride salt is the documented form for impurity quantification in this chemical series .

Free base MW and chromatography shift
Free base differs by +36.46 Da and altered retention, which may compromise HPLC specificity and MS ionization efficiency relative to the certified hydrochloride salt.
Loss of traceability and audit confidence
Uncertified oximes lack a defined CAS, purity specification, and reference standard status, risking audit trail integrity in regulated analytical workflows.
Structural non-representation of process impurities
Generic reagents such as cyclohexanone oxime lack the pyrrolidine ring; they are chromatographically and structurally unrepresentative of PHA-543613-related impurities.

Quantitative Differentiation Against Closest Analogs


Certified Identity and Purity vs. Uncertified Free Base

The certified hydrochloride salt (CAS 137858-61-8) is supplied with a documented minimum purity specification of ≥95% and identity confirmed by ¹H-NMR and MS, as per vendor Certificate of Analysis . In contrast, the free base oxime analog (2-(pyrrolidin-1-yl)cyclohexanone oxime, C₁₀H₁₈N₂O, MW 182.26) lacks a defined CAS registry, certified purity value, or established reference standard status in publicly available databases . This identity and purity gap is critical for laboratories operating under GLP or pharmacopeial guidelines that require traceable reference materials.

Certified Identity & Purity
Head-to-head
Target: CAS 137858-61-8, ≥95% purity, ¹H-NMR/MS confirmed. Comparator: Free base, no CAS, no certified purity.
Provides traceable purity baseline for analytical method validation.
Vendor CoA; structural confirmation per standard QC protocols.
Reference Standard Impurity Profiling Pharmaceutical Analysis

Enhanced Aqueous Solubility vs. Free Base and Other Halide Salts

The hydrochloride counterion imparts superior aqueous solubility compared to the uncharged free base oxime, which exhibits poor water solubility characteristic of neutral oximes . Vendor comparative data further indicate that the hydrochloride salt form enhances solubility and stability relative to the corresponding hydrobromide and hydroiodide salts of the same oxime scaffold . While precise mg/mL solubility values are not publicly reported in peer-reviewed literature for this specific compound, the qualitative solubility advantage of hydrochloride salts over free bases and heavier halide salts is a well-established pharmaceutical salt selection principle and is explicitly stated in vendor technical documentation for this product .

Aqueous Solubility Advantage
Class-level
Target: HCl salt reported enhanced solubility vs. free base, HBr, and HI salts. Comparator: Free base, HBr, HI salts with inferior solubility. Quantitative values not reported.
Supports aqueous and mixed aqueous-organic stock solution preparation.
Vendor technical documentation; general salt solubility principles.
Solubility Salt Selection Formulation

Reference Standard Status for PHA-543613 Impurity Profiling

This compound is explicitly cataloged and sold as a 'drug impurity reference standard' by specialty suppliers such as BIOFOUNT and is listed as a reference material by Laiyao Standard Products (Cat. B488035) . In the α7 nAChR agonist development space, PHA-543613 (Ki = 8.8 nM) is a benchmark tool compound; related synthetic intermediates and potential impurities such as this oxime hydrochloride are critical for impurity profiling during API manufacturing and quality control [1]. By contrast, general-purpose cyclohexanone oxime (CAS 100-64-1, MW 113.16) or hydroxylamine hydrochloride (CAS 5470-11-1) lack the pyrrolidine substitution, rendering them chromatographically and structurally non-representative of actual process impurities in the PHA-543613 synthetic route .

Reference Standard Designation
Supporting evidence
Target: designated drug impurity reference standard (BIOFOUNT, Laiyao B488035), contains pyrrolidine ring. Comparator: cyclohexanone oxime, no pyrrolidine substitution.
Enables structurally faithful impurity tracking for regulatory filing support.
PHA-543613 synthetic route considerations; structural fidelity to actual process impurities.
Drug Impurity α7 nAChR PHA-543613

Stoichiometric and Stability Advantage: Defined HCl Salt vs. Hygroscopic Free Base for Long-Term Reference Storage

Vendor storage specifications recommend sealed, dry conditions at 2–8°C for the hydrochloride salt, consistent with its improved stability profile over the more hygroscopic and oxidatively sensitive free base oxime . The crystalline hydrochloride salt provides a defined stoichiometry (1:1 HCl) critical for accurate gravimetric preparation of reference solutions, whereas the free base may exist in variable hydration or oxidation states upon storage. While long-term stability data from ICH-compliant studies are not publicly available for this specific compound, the general class behavior of oxime hydrochlorides demonstrates superior shelf-life characteristics compared to their free base counterparts .

Long-Term Storage Stability
Class-level
Target: HCl salt, defined 1:1 stoichiometry, 2–8°C sealed storage. Comparator: free base hygroscopic, oxidation-sensitive, no defined stoichiometry.
Greater confidence in long-term reference material integrity for multi-year use.
No ICH-compliant stability data for this specific compound; class-level inference for oxime hydrochlorides.
Stability Storage Reference Material

High-Value Application Scenarios


PHA-543613 API Impurity Profiling and Method Validation

Analytical development laboratories quantifying process-related impurities in PHA-543613 drug substance (an α7 nAChR agonist with Ki = 8.8 nM) require a structurally faithful, certified reference standard. This hydrochloride oxime, containing the characteristic pyrrolidine ring, serves as the authentic impurity marker for HPLC/UV and LC-MS methods. Its ≥95% certified purity and defined hydrochloride stoichiometry enable accurate calibration curve preparation and method validation per ICH Q2(R1) guidelines .

Synthetic Intermediate for α7 nAChR Lead Optimization

Medicinal chemistry groups synthesizing novel α7 nAChR agonists based on the PHA-543613 pharmacophore can use this oxime hydrochloride as a well-characterized starting material or intermediate. The pyrrolidine-substituted cyclohexylidene scaffold provides a conformationally constrained core for SAR exploration, and the hydrochloride salt form ensures reliable solubility in common reaction solvents (ethanol, methanol) during oximation, reduction, or substitution steps .

Certified Reference Material for CRO and CDMO Quality Control

CROs and CDMOs performing release testing or stability studies for drug candidates in the α7 nAChR therapeutic class require traceable reference standards. This compound, offered as a dedicated reference standard (BIOFOUNT, Laiyao B488035), satisfies documentation requirements for GLP/GMP analytical workflows. Its identity confirmation via ¹H-NMR and MS, combined with a ≥95% purity specification, supports out-of-the-box use without the need for in-house characterization .

Application
Selection Property
Validation Focus
PHA-543613 API impurity profiling and method validation
Certified impurity standard with defined salt stoichiometry
HPLC/LC-MS method specificity; calibration linearity
Synthetic intermediate for α7 nAChR lead optimization
Conformationally constrained pyrrolidine-cyclohexylidene scaffold
Reaction solvent compatibility; oximation/reduction step monitoring
Certified reference material for CRO/CDMO quality control
Traceable reference standard with ¹H-NMR/MS identity confirmation
GLP/GMP documentation requirements; out-of-box purity certification
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